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2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Crystallographic Fragment Screening SARS-CoV-2 NSP15 NendoU Target Engagement

Challenge: Most fragment hits lack structural validation, wasting medicinal chemistry resources on uncharacterized scaffolds. Solution: 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1341677-30-2) offers: - Co-crystal structure with SARS-CoV-2 NSP15 (PDB 5SAH, 2.16Å) - validated binding geometry - Defined N2-methyl hydrophobic contacts; non-substituted or bulkier analogs fail to replicate - ClogP -1.32 for favorable solubility in SPR/DSF assays - Two orthogonal diversity vectors for focused library design

Molecular Formula C8H11N3O
Molecular Weight 165.19
CAS No. 1341677-30-2
Cat. No. B3232492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
CAS1341677-30-2
Molecular FormulaC8H11N3O
Molecular Weight165.19
Structural Identifiers
SMILESCN1C(=O)C=C2CNCCC2=N1
InChIInChI=1S/C8H11N3O/c1-11-8(12)4-6-5-9-3-2-7(6)10-11/h4,9H,2-3,5H2,1H3
InChIKeyVQKHNWPVBIRRNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one: Core Scaffold & Provenance


2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1341677-30-2) is a bicyclic heterocycle belonging to the tetrahydropyrido[4,3-c]pyridazin-3(2H)-one class, a scaffold recognized for its lead-oriented architecture with two diversity points [1]. The compound is most notably defined by its validated binding interaction with SARS-CoV-2 NSP15 endoribonuclease (NendoU), confirmed via a co-crystal structure at 2.16 Å resolution (PDB 5SAH) as part of a large-scale fragment screening campaign by the SGC/Diamond XChem consortium [2]. This direct structural evidence distinguishes it from numerous uncharacterized in-class analogs and establishes its utility as a vetted starting point for rational, structure-guided optimization.

1 Crystallographically validated binding to SARS-CoV-2 NSP15 (PDB 5SAH)
2 Lead-oriented bicyclic scaffold with two orthogonal diversity points
3 Fragment-like profile (MW 165 Da, ClogP -1.32) suited for crystallographic and SPR screening

Why Generic Analogs Cannot Substitute This Compound


Within the tetrahydropyrido[4,3-c]pyridazin-3(2H)-one family, subtle N2-substitutions profoundly alter binding site recognition, as demonstrated by the differential binding poses of fragment hits in the NSP15 allosteric pocket [1]. The 2-methyl derivative (ZQJ) occupies a specific sub-pocket adjacent to the NSP15 hexamer interface, with its N2-methyl group making key hydrophobic contacts; the N2-unsubstituted parent scaffold (CAS 39716-50-2) or bulkier N2-ethyl analogs cannot replicate this interaction profile without altering the ligand trajectory [1]. Generic sourcing of 'similar pyridazinones' therefore risks selecting compounds with no crystallographically validated target engagement or with steric profiles incompatible with the binding site geometry.

Target Compound (2-Methyl)
Generic Analogs (Unsubstituted / 2-Ethyl)
Binding mode
N2-methyl occupies sub-pocket at hexamer interface; hydrophobic contacts confirmed at 2.16 Å
Binding mode
N2-unsubstituted or bulkier ethyl cannot replicate the interaction trajectory; no target-bound crystal structures reported
Procurement risk
Validated starting point; de-risked for structure-guided optimization
Procurement risk
Uncharacterized target engagement; risk of false-negative binding results and mismatched steric profiles

Quantitative Differentiation: 2-Methyl Derivative vs. Closest Analogs


Validated Target Engagement vs. Uncharacterized Analogs

The compound is one of a limited set of pyrido[4,3-c]pyridazin-3(2H)-one derivatives with direct crystallographic evidence of binding to a therapeutically relevant target. PDB entry 5SAH confirms binding to the SARS-CoV-2 NSP15 endoribonuclease at 2.16 Å resolution [1]. In contrast, the N2-unsubstituted parent compound (CAS 39716-50-2) and 2-ethyl analog (CAS 1376278-48-6) lack any publicly reported target-bound crystal structures [2]. This structural validation de-risks procurement for structure-based drug design campaigns.

Target Engagement
Head-to-head
2-Methyl: PDB 5SAH, bound to NSP15 at 2.16 Å vs. Unsubstituted / 2-ethyl: no co-crystal structures reported
Supports procurement for structure-based design workflows
Reported binding; occupancy 0.24–0.28 across chains
Crystallographic Fragment Screening SARS-CoV-2 NSP15 NendoU Target Engagement

Allosteric Binding Site vs. Active-Site Fragments

The compound binds to a novel allosteric pocket at the NSP15 hexamer interface, distinct from the active site, as revealed by the fragment screening campaign [1]. This allosteric binding mode is shared by only a subset of the 201 fragment hits screened [1]. Fragments targeting the active site (e.g., uridine analogs such as 3'-uridinemonophosphate, PDB 6X4I) face competition with endogenous substrates and require higher affinity for functional inhibition [2]. The allosteric mechanism offers a complementary approach for inhibitor development, making this compound a valuable tool for exploring regulatory mechanisms beyond active-site competition.

Binding Site
Class-level
Allosteric hexamer interface (5SAH) vs. active-site uridine pocket (6X4I)
Enables study of non-competitive regulatory mechanisms
Allosteric mode less susceptible to substrate competition
Allosteric Inhibition NSP15 Hexamer Interface Binding Site Mapping

Fragment-Like Physicochemical Profile for Downstream Optimization

With a molecular weight of 165.19 Da, 12 heavy atoms, and a ClogP of -1.32 (hydrochloride salt), the compound resides within optimal fragment space (Rule of Three: MW < 300, ClogP ≤ 3) [1]. The N2-substituted scaffold identified by Borisov et al. (2013) offers two well-defined diversity points (N2 and the tetrahydropyridine nitrogen), enabling systematic SAR exploration [2]. The low ClogP enhances aqueous solubility critical for biochemical assay reproducibility, contrasting with larger in-class derivatives that exceed fragment-like property thresholds and complicate hit-to-lead progression.

Fragment Profile
Cross-study comparable
MW 165.19 Da ClogP -1.32 12 heavy atoms Rule of 3 compliant
Favorable for crystallographic soaking and SPR screening
High aqueous solubility supports assay reproducibility
Fragment-Based Drug Discovery Physicochemical Properties Ligand Efficiency

Validated Application Scenarios for This Compound


Structure-Guided Optimization of NSP15 Allosteric Inhibitors

The co-crystal structure with NSP15 (PDB 5SAH, 2.16 Å) [1] provides the structural basis for iterative fragment elaboration. The compound serves as a validated starting point for growing into the adjacent sub-pockets or merging with other fragment hits to improve binding affinity while maintaining the allosteric mechanism, as described in the NSP15 fragment screening campaign [1].

Biochemical Assay Development & Target Engagement Studies

The compound's favorable solubility profile (ClogP -1.32) and established binding mode enable its use as a reference ligand in SPR-based competition assays or thermal shift assays (DSF) for NSP15. It can serve as a positive control for fragment screening campaigns targeting the NSP15 allosteric pocket and as a probe to validate the functional relevance of the allosteric site in enzymatic assays [1].

Scaffold-Hopping & Library Design from a Lead-Oriented Architecture

The tetrahydropyrido[4,3-c]pyridazin-3(2H)-one scaffold defined by Borisov et al. (2013) [2] provides two orthogonal diversity vectors (N2-alkyl and tetrahydropyridine amine). The 2-methyl derivative specifically demonstrates the viability of N2-alkylation for maintaining fragment-like properties, guiding medicinal chemistry teams in designing focused libraries that explore the N2 position with retention of binding competence.

Application
Selection Property
Validation Focus
Structure-guided NSP15 modulator design
Co-crystal structure availability (PDB 5SAH)
Iterative fragment elaboration and allosteric pocket exploration
Biochemical assay & target engagement studies
Fragment-like solubility and reported binding mode
Reference ligand for SPR/DSF; allosteric site probe in enzymatic assays
Scaffold-hopping & focused library design
Lead-oriented scaffold with two diversity points
N2-alkylation SAR while maintaining fragment-like properties
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